molecular formula C15H13BrO B145631 2-Bromo-4'-ethylbenzophenone CAS No. 137327-29-8

2-Bromo-4'-ethylbenzophenone

Cat. No.: B145631
CAS No.: 137327-29-8
M. Wt: 289.17 g/mol
InChI Key: UETFDBLPQUNDGD-UHFFFAOYSA-N
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Description

2-Bromo-4'-ethylbenzophenone (CAS 137327-29-8) is an organic compound with the molecular formula C15H13BrO and a molecular weight of 289.17 . It belongs to the benzophenone family, which is the simplest diaromatic ketone and a widely used building block in organic chemistry . Benzophenones are prevalent in research due to their role as photophysical probes and photoinitiators . This compound serves as a versatile synthetic intermediate, particularly in specialized organic and polymer synthesis. Researchers value substituted benzophenones like this for photochemical studies, as they exhibit distinct n-pi* and pi-pi* electronic transitions that can be analyzed using UV absorption and phosphorescence spectroscopy . The bromine substituent acts as a reactive handle for further functionalization via cross-coupling reactions or nucleophilic substitution, while the ethyl group can influence the compound's electronic properties and solubility. Handling requires appropriate safety precautions. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(4-ethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETFDBLPQUNDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641760
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137327-29-8
Record name (2-Bromophenyl)(4-ethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization of 2 Bromo 4 Ethylbenzophenone

Vibrational Spectroscopic Analysis for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals the presence of specific functional groups, which absorb at characteristic frequencies. For 2-Bromo-4'-ethylbenzophenone, the key functional groups are the carbonyl group (C=O), the aromatic rings (C=C and C-H), the aliphatic ethyl group (C-H), and the carbon-bromine bond (C-Br).

The most prominent feature in the FTIR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is typically observed in the region of 1650-1670 cm⁻¹. The conjugation of the carbonyl group with two aromatic rings slightly lowers this frequency compared to a non-conjugated ketone. The aromatic C-H stretching vibrations appear as a series of weaker bands above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several medium to strong bands in the 1450-1600 cm⁻¹ region. nist.gov The aliphatic C-H stretching vibrations of the ethyl group are expected just below 3000 cm⁻¹, typically around 2870-2970 cm⁻¹. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 500-700 cm⁻¹ range. uci.edu

Table 1: Predicted Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3060Medium-WeakAromatic C-H Stretch
~2970, ~2875MediumAliphatic C-H Stretch (CH₃, CH₂)
~1665StrongC=O Stretch (Ketone)
~1600, ~1580Medium-StrongAromatic C=C Ring Stretch
~1470, ~1440MediumCH₂/CH₃ Bending
~1280MediumAryl-C(=O)-Aryl Stretch
~840Strongpara-Substituted Ring C-H Bend
~750Strongortho-Substituted Ring C-H Bend
~650Medium-WeakC-Br Stretch

Note: This table is based on characteristic frequencies for substituted benzophenones and related compounds. Actual experimental values may vary slightly.

Raman spectroscopy is a complementary technique to FTIR that involves the inelastic scattering of monochromatic light. While FTIR is based on absorption, Raman scattering depends on the change in polarizability of a bond during vibration. Generally, symmetric and non-polar bonds produce strong Raman signals, whereas polar bonds are more intense in FTIR.

Table 2: Predicted Prominent Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3060StrongAromatic C-H Stretch
~1660MediumC=O Stretch (Ketone)
~1600Very StrongAromatic C=C Ring Stretch
~1000StrongAromatic Ring Breathing Mode
~840Mediumpara-Substituted Ring C-H Bend
~650StrongC-Br Stretch

Note: This table is predictive, based on general principles and data for analogous compounds like benzophenone (B1666685). horiba.combris.ac.uk The intensity of Raman bands can be highly dependent on the specific molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon and proton framework of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we expect to see signals in both the aromatic (7.0-8.0 ppm) and aliphatic (1.0-3.0 ppm) regions. libretexts.org

The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) around 2.7 ppm, coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃) around 1.2 ppm, coupled to the two methylene protons. rsc.org

The aromatic region will be complex due to the presence of two substituted rings. The protons on the 4'-ethylphenyl ring will appear as two doublets (an AA'BB' system), characteristic of para-substitution. The protons on the 2-bromophenyl ring will show a more complex splitting pattern due to the varied electronic effects of the bromo and carbonyl substituents. The proton ortho to the bromine will likely be the most downfield shifted of this ring system. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry, all 15 carbon atoms in this compound are expected to be chemically non-equivalent, resulting in 15 distinct signals.

The carbonyl carbon (C=O) will be the most downfield signal, typically appearing in the 190-200 ppm range. libretexts.org

The aromatic carbons will resonate between 125-145 ppm. The carbon attached to the bromine (ipso-carbon) is subject to the "heavy atom effect," which, contrary to simple electronegativity predictions, causes an upfield shift compared to what might be expected. uci.edu Therefore, it may appear around 120-125 ppm. The carbon bearing the ethyl group will be shifted downfield due to substitution.

The aliphatic carbons of the ethyl group will appear the most upfield, with the -CH₂- carbon around 29 ppm and the -CH₃- carbon around 15 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carbonyl-~195.5
C-Br (C2)-~122.0
C-ethyl (C4')-~149.0
Aromatic CHs~7.2 - 7.9~127.0 - 138.0
-CH₂-~2.7 (quartet)~29.2
-CH₃~1.2 (triplet)~15.3

Note: These are predicted values based on data for analogous compounds like 4-ethylbenzophenone (B99735) rsc.org and other bromo-aromatics. rsc.org Chemical shifts are relative to TMS and are solvent-dependent. sigmaaldrich.comcarlroth.com

While 1D NMR provides chemical shifts and coupling information, 2D NMR experiments reveal the connectivity between atoms, which is crucial for unambiguous signal assignment. sdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). youtube.com For this compound, a COSY spectrum would clearly show a cross-peak between the methylene and methyl protons of the ethyl group. It would also reveal the through-bond connectivities of the protons on each aromatic ring, helping to trace the proton sequence around each ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, the proton quartet at ~2.7 ppm would show a cross-peak to the carbon signal at ~29.2 ppm, assigning them as the ethyl methylene group. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). researchgate.net HMBC is vital for piecing together the molecular puzzle. Key correlations would include:

The methylene protons (~2.7 ppm) showing a correlation to the ipso-carbon of the ethyl-substituted ring (C4').

Protons on both rings showing correlations to the carbonyl carbon (~195.5 ppm), confirming the benzophenone core structure.

The proton ortho to the carbonyl on the bromo-substituted ring (H6) showing a correlation to the carbon bearing the bromine (C2), helping to assign the complex aromatic signals. youtube.comresearchgate.net

Together, these 2D NMR techniques provide an interlocking web of correlations that allows for the complete and confident assignment of every proton and carbon signal in the molecule.

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitions

UV-Visible (UV-Vis) absorption and emission (fluorescence/phosphorescence) spectroscopy probe the electronic transitions within a molecule. For aromatic ketones like this compound, the key transitions are the n→π* (an electron from a non-bonding orbital on the carbonyl oxygen is promoted to an anti-bonding π* orbital) and the π→π* (an electron from a bonding π orbital of the aromatic system is promoted to an anti-bonding π* orbital). masterorganicchemistry.com

Absorption (UV-Vis): The spectrum is expected to show two main absorption bands. oregonstate.edu

A weak, longer-wavelength band around 330-350 nm corresponding to the formally forbidden n→π* transition. This band is sensitive to solvent polarity, typically undergoing a hypsochromic (blue) shift in polar, protic solvents due to stabilization of the non-bonding n-orbital. bris.ac.uk

A strong, shorter-wavelength band around 260-270 nm corresponding to the allowed π→π* transition. This transition is less sensitive to solvent polarity but can show a slight bathochromic (red) shift in more polarizable solvents. oregonstate.edu The presence of the bromine atom can also influence the absorption maxima. organicchemistrydata.org

Emission (Phosphorescence): Benzophenone and its derivatives are well-known for undergoing efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). Consequently, they typically exhibit strong phosphorescence at low temperatures (e.g., 77 K in a frozen solvent matrix) and weak or no fluorescence. The phosphorescence emission for bromo-substituted benzophenones is expected in the blue-green region of the spectrum, originating from the T₁→S₀ transition. oregonstate.edu The heavy bromine atom can enhance the rate of intersystem crossing, potentially leading to a higher phosphorescence quantum yield compared to the non-brominated analogue.

Table 4: Predicted Electronic Transition Data for this compound

Transitionλ_max (nm) (in non-polar solvent)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Type
n→π~340Low (~100-200)Phosphorescence
π→π~265High (>15,000)(none)

Note: These values are based on data for analogous compounds such as 4-chloro-4'-ethylbenzophenone. oregonstate.edu Actual values will depend on the solvent used. bris.ac.uknih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Absorption Profiles

Ultraviolet-Visible (UV-Vis) spectrophotometry is a foundational technique for examining the electronic transitions within a molecule. shu.ac.uk For organic molecules like this compound, absorption of UV or visible light promotes outer electrons from their ground state to a higher energy excited state. shu.ac.uk The absorption spectrum of benzophenone derivatives is typically characterized by two main types of electronic transitions: the n→π* (promotion of a non-bonding electron to an anti-bonding π orbital) and the π→π* (promotion of an electron from a π bonding orbital to an anti-bonding π orbital) transitions. oregonstate.edu

The n→π* transition, associated with the carbonyl group, is characteristically weak and appears at longer wavelengths. oregonstate.edu The π→π* transitions, associated with the aromatic rings, are much more intense and occur at shorter wavelengths. up.ac.za The presence of substituents on the phenyl rings, such as the bromine atom and the ethyl group, can cause shifts in the absorption maxima (λmax). In solvent studies of similar benzophenones, changing from a non-polar solvent like methylcyclohexane (B89554) (MCH) to a polar solvent often results in a hypsochromic (blue) shift for the n→π* transition due to the stabilization of the non-bonding electrons in the ground state. oregonstate.edu

Table 1: Expected UV-Vis Absorption Data for this compound

TransitionExpected λmax (Non-Polar Solvent)Expected λmax (Polar Solvent)Characteristics
n→π~340-360 nm~330-350 nmWeak intensity, forbidden transition
π→π~250-270 nm~255-275 nmStrong intensity, allowed transition

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence) for Excited-State Deactivation

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. renishaw.com This phenomenon is divided into two main types: fluorescence and phosphorescence, which differ in the electron spin state of the excited molecule from which emission occurs. libretexts.orgedinst.com

Fluorescence is the emission of light from a singlet excited state (S1) to the singlet ground state (S0) and is a rapid process. ebsco.com Phosphorescence is the emission from a triplet excited state (T1) to the singlet ground state (S0). ebsco.com This transition is "spin-forbidden," resulting in a much longer lifetime for the excited state. libretexts.orgebsco.com

Benzophenones are well-known for undergoing efficient intersystem crossing (ISC) from the initially populated singlet state (S1) to the triplet state (T1). This process is often enhanced by the presence of a heavy atom, such as bromine, which facilitates the change in electron spin. Consequently, many substituted benzophenones exhibit strong phosphorescence, especially at low temperatures (e.g., 77 K) in a rigid matrix, which minimizes non-radiative decay pathways. oregonstate.eduoregonstate.edu The fluorescence is typically very weak or non-existent at room temperature. libretexts.org Studies on similar compounds have shown that the phosphorescence emission (T1 → S0) is often more allowed in non-polar solvents compared to polar ones. oregonstate.edu

Table 2: Predicted Photoluminescence Properties for this compound at 77 K

Emission TypeTransitionExpected Emission λmaxExpected Lifetime (τ)Notes
FluorescenceS1 → S0~390-420 nmNanoseconds (ns)Very weak or unobservable due to efficient ISC
PhosphorescenceT1 → S0~450-550 nmMilliseconds (ms) to seconds (s)Strong emission, enhanced by the heavy bromine atom

High-Resolution Mass Spectrometric Techniques for Precise Molecular Identification

Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, enabling the determination of a molecule's elemental formula. miamioh.edu For this compound, HRMS can distinguish its precise mass from other molecules with the same nominal mass. A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in two peaks of almost equal intensity in the mass spectrum for the molecular ion, one for the molecule containing ⁷⁹Br (M+) and another two mass units higher for the molecule containing ⁸¹Br ([M+2]+). neu.edu.tr This characteristic pattern is a definitive indicator of the presence of a single bromine atom.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₅H₁₃BrO
Nominal Mass288 g/mol
Calculated Exact Mass (for C₁₅H₁₃⁷⁹BrO)288.0150 u
Calculated Exact Mass (for C₁₅H₁₃⁸¹BrO)290.0129 u
Expected Isotopic Pattern[M]+ and [M+2]+ peaks in an approximate 1:1 ratio

Advanced Mass Spectrometry Imaging (MSI) with Specific Derivatization Strategies

Mass Spectrometry Imaging (MSI) is a technique that maps the spatial distribution of molecules within a sample, such as a biological tissue, by acquiring mass spectra from thousands of discrete locations. ulster.ac.uk While powerful, MSI can face challenges with molecules that ionize poorly or are present at low concentrations. ulster.ac.uk

On-tissue chemical derivatization (OTCD) is an advanced strategy used to overcome these limitations. ulster.ac.ukchemrxiv.org This involves applying a chemical reagent directly to the sample surface that reacts specifically with a target functional group, in this case, the ketone (carbonyl) group of this compound. nih.gov The derivatizing agent is designed to tag the analyte with a moiety that enhances its ionization efficiency or shifts its mass to a region of the spectrum with less interference. ulster.ac.uk

For carbonyl compounds like this compound, derivatizing agents such as Girard's reagents or other hydrazine-based probes can be employed. chemrxiv.org For example, the reagent 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) has been successfully used to tag carbonyls, adding a permanent positive charge that significantly improves detection in positive-mode MALDI-MSI. nih.govnih.govbiorxiv.org This approach allows for highly sensitive and specific imaging of the distribution of carbonyl-containing compounds, which would be invaluable for studying the localization of this compound in complex matrices. nih.gov

Table 4: Conceptual On-Tissue Derivatization for MSI of this compound

AnalyteDerivatization Reagent (Example)Reaction TargetResulting ModificationBenefit for MSI
This compoundGirard's Reagent TCarbonyl groupAddition of a quaternary ammonium (B1175870) group (permanent positive charge)Enhanced ionization efficiency, specific detection of the analyte

In-Depth Analysis of this compound's Photochemical Behavior Not Available in Current Scientific Literature

A thorough review of published scientific literature reveals a significant lack of specific experimental data on the photophysical and photochemical dynamics of the chemical compound this compound. While the broader class of benzophenones is well-studied in the field of photochemistry, detailed quantitative and mechanistic studies pertaining exclusively to this specific substituted derivative appear to be unavailable in the public domain.

Consequently, it is not possible to provide a scientifically accurate article with detailed research findings, data tables, and mechanistic investigations as requested for this compound. Information regarding its specific electronic excited states, the kinetics of its electronic transitions, its photoreactivity quantum yields, and excited-state lifetimes has not been located.

General principles of photochemistry, as applied to benzophenone and its derivatives, are well-established. These compounds typically exhibit characteristic n→π* and π→π* electronic transitions upon absorption of UV light. Following excitation, they are known to undergo efficient intersystem crossing from the initial singlet excited state (S₁) to a lower-energy triplet excited state (T₁). This triplet state is often the primary species responsible for the observed photochemistry of benzophenones, such as photoreduction in the presence of a hydrogen donor.

Studies on closely related compounds, such as 4-bromo-4'-methylbenzophenone (B1273618) and 4-chloro-4'-ethylbenzophenone, have been conducted, investigating properties like triplet lifetimes and the influence of solvent polarity on electronic transitions. oregonstate.eduoregonstate.eduoregonstate.edu However, the precise electronic and steric effects of the 2-bromo and 4'-ethyl substituents on the photophysical and photochemical properties of the core benzophenone structure would require specific experimental investigation. Such studies would involve techniques like UV-Vis absorption and phosphorescence spectroscopy, time-resolved laser flash photolysis to measure excited-state lifetimes and decay kinetics, and quantum yield determination for specific photochemical reactions.

Without such dedicated research on this compound, any discussion of its specific photochemical behavior would be speculative and not grounded in established scientific findings, thereby failing to meet the required standards of accuracy and detail. Further experimental research is necessary to characterize the photophysical and photochemical dynamics of this particular compound.

Photophysical and Photochemical Dynamics of 2 Bromo 4 Ethylbenzophenone

Mechanistic Investigations of Photochemical Reactions

Generation and Reactivity of Transient Radical Intermediates

Upon absorption of light, benzophenone (B1666685) and its derivatives are known to undergo excitation to a singlet state, followed by efficient intersystem crossing to a triplet state. The triplet state is often the primary actor in subsequent photochemical reactions.

Furthermore, the photolysis of compounds containing a bromo-substituted aromatic ring can lead to the homolytic cleavage of the C-Br bond, generating aryl radicals. For instance, the photolysis of 2-nitrobenzyl compounds has been shown to produce a variety of radical species. rsc.org By analogy, it is plausible that the photolysis of 2-Bromo-4'-ethylbenzophenone could generate a benzoylphenyl radical, which would be highly reactive and could participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to other molecules.

The transient radicals generated from these processes are typically short-lived and are studied using techniques like laser flash photolysis, which allows for their detection and the study of their reaction kinetics.

Photodimerization and Other Photoreactions (e.g., [2+2] and [2+4] Cycloadditions)

Benzophenones are well-known to undergo photodimerization to form benzopinacols, particularly in the presence of a hydrogen donor solvent like isopropanol. This reaction proceeds through the abstraction of a hydrogen atom by the triplet benzophenone from the solvent, forming a ketyl radical. Two ketyl radicals then combine to form the pinacol. While this is a common reaction for benzophenone itself, the presence and position of substituents can influence the efficiency and outcome of this reaction.

Although direct evidence for the photodimerization of this compound is not found in the provided literature, studies on related compounds like 4-chloro-4'-methylbenzophenone (B188998) have investigated its photochemical reduction to form the corresponding benzopinacol. oregonstate.edu

Cycloaddition reactions, such as [2+2] and [2+4] cycloadditions, are also possible photoreactions for aromatic ketones. These reactions involve the interaction of the excited state of the ketone with a ground-state alkene or diene. The feasibility of such reactions for this compound would depend on the specific reaction partners and conditions.

Energy Transfer Processes in Photochemical Systems

The triplet state of benzophenone and its derivatives plays a crucial role as a photosensitizer in various photochemical systems. This is due to its relatively long lifetime and high energy. Energy transfer from the triplet state of a benzophenone derivative to another molecule can initiate photochemical reactions in the acceptor molecule.

The efficiency of triplet-triplet energy transfer is governed by several factors, including the triplet energies of the donor and acceptor molecules and the distance between them. Studies on benzophenone-{crown ether}-naphthalene systems have demonstrated intramolecular triplet energy transfer from the benzophenone moiety to the naphthalene (B1677914) group. arkat-usa.org The rate of this energy transfer was found to be significant, proceeding via a through-bond exchange mechanism. arkat-usa.org

The solvent can also play a role in modulating the rate of triplet energy transfer. For instance, the rate constant for triplet energy transfer from triplet benzophenone to naphthols was found to be dependent on the dielectric constant of the solvent. rsc.org An increase in solvent polarity led to an increase in the energy transfer rate constant, which was attributed to a contribution from the dipole-dipole interaction mechanism in addition to the electron-exchange mechanism. rsc.org

In the context of this compound, its triplet state could act as a sensitizer (B1316253), transferring energy to suitable acceptor molecules present in the system. The efficiency of this process would be influenced by the triplet energy of this compound and the surrounding solvent environment.

Influence of Microenvironment and Solvent on Photophysical and Photochemical Behavior

The photophysical and photochemical properties of molecules are highly sensitive to their immediate environment. The polarity of the solvent, its ability to form hydrogen bonds, and its viscosity can all have a profound impact on the electronic absorption and emission spectra, as well as the dynamics of the excited states and the pathways of photochemical reactions.

Solvatochromic Effects on Electronic Absorption and Emission Spectra

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For polar molecules, an increase in solvent polarity generally leads to a stabilization of the more polar state.

In benzophenones, the n→π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, typically exhibits a blue shift (hypsochromic shift) with increasing solvent polarity. This is because the non-bonding electrons on the oxygen are stabilized by hydrogen bonding with protic solvents, which lowers the energy of the ground state more than the excited state. Conversely, π→π* transitions often show a red shift (bathochromic shift) with increasing solvent polarity, as the excited state is generally more polar than the ground state. oregonstate.eduevidentscientific.com

Studies on various benzophenone derivatives have confirmed these general trends. For example, a blue shift in the n→π* transition was observed for 4-bromobenzophenone (B181533) when changing the solvent from a non-polar to a polar one. oregonstate.edu

The following table summarizes the expected solvatochromic shifts for the electronic transitions of this compound based on the behavior of analogous compounds.

TransitionExpected Shift with Increasing Solvent PolarityReason
n→πBlue Shift (Hypsochromic)Stabilization of the ground state lone pair electrons by polar solvents. oregonstate.edu
π→πRed Shift (Bathochromic)Stabilization of the more polar ππ* excited state by polar solvents. evidentscientific.com

The emission spectra of benzophenone derivatives are also sensitive to the solvent environment. An increase in solvent polarity can lead to a larger Stokes shift, which is the difference in energy between the absorption and emission maxima. This is due to the relaxation of the solvent molecules around the excited state dipole before emission occurs. evidentscientific.com

Impact of Solvent Polarity on Excited-State Dynamics and Reaction Pathways

The polarity of the solvent can significantly influence the lifetimes of excited states and the competition between different deactivation pathways, such as fluorescence, phosphorescence, intersystem crossing, and photochemical reactions.

For many organic molecules, an increase in solvent polarity can accelerate non-radiative decay processes, leading to a shortening of the excited-state lifetime. rsc.org This can be due to the stabilization of charge-transfer states or the facilitation of conical intersections that lead to rapid internal conversion to the ground state.

The solvent can also alter the relative energies of different excited states, thereby changing the dominant reaction pathway. For example, the competition between triplet-triplet energy transfer and hydrogen atom abstraction by triplet benzophenone can be influenced by the solvent. rsc.org

In the case of this compound, it is expected that the dynamics of its excited states will be strongly coupled to the solvent environment. The following table outlines the anticipated effects of solvent polarity on its excited-state dynamics.

Excited-State PropertyExpected Effect of Increasing Solvent PolarityRationale
Excited Singlet State LifetimeDecreaseStabilization of polar excited states can enhance non-radiative decay rates. rsc.org
Intersystem Crossing RateMay be alteredSolvent can change the energy gap and coupling between singlet and triplet states. bris.ac.uk
Photochemical Reaction Quantum YieldMay increase or decreaseSolvent can affect the efficiency of radical formation and subsequent reactions. oregonstate.edu

Role of Excited-State Aromaticity and Antiaromaticity in Photoreactivity

The concepts of aromaticity and antiaromaticity, which are fundamental to understanding the stability and reactivity of ground-state cyclic conjugated molecules, have been extended to electronically excited states. According to Baird's rule, the criteria for aromaticity are reversed in the lowest triplet excited state compared to the Hückel's rule for the ground state. This means that a [4n]π-electron system is aromatic in the triplet state, while a [4n+2]π-electron system is antiaromatic.

The gain of excited-state aromaticity (ESA) or the relief of excited-state antiaromaticity can be a powerful driving force for photochemical reactions. This principle has been used to explain and predict the outcomes of various photoreactions.

While there are no specific studies on the role of excited-state aromaticity in the photoreactivity of this compound in the provided search results, the benzophenone core itself contains aromatic rings. Upon excitation, the electronic distribution within these rings is altered, which could lead to changes in their aromatic character. These changes could, in turn, influence the molecule's excited-state geometry and reactivity. For example, if a particular reaction pathway leads to a transition state or product with increased excited-state aromaticity, that pathway may be favored.

Computational and Theoretical Investigations of 2 Bromo 4 Ethylbenzophenone

Quantum Chemical Calculation Methodologies for Molecular Properties

The theoretical investigation of a molecule like 2-bromo-4'-ethylbenzophenone would begin with the selection of appropriate quantum chemical methods to solve the electronic Schrödinger equation, providing insights into its stability, reactivity, and electronic characteristics. wikipedia.org

Density Functional Theory (DFT) has become a primary tool for studying the properties of medium to large-sized organic molecules due to its favorable balance of accuracy and computational cost. mdpi.com For the ground state properties of this compound, a common approach involves using a hybrid functional, such as B3LYP, in conjunction with a Pople-style basis set like 6-311++G(d,p). researchgate.netresearchgate.net This combination is effective for optimizing molecular geometry and calculating vibrational frequencies.

To investigate electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. mdpi.com This approach allows for the calculation of electronic transition energies, which are crucial for predicting UV-Vis absorption spectra. The choice of functional can be critical, with functionals like CAM-B3LYP or ωB97XD sometimes offering improved accuracy for charge-transfer excitations that can be relevant in substituted benzophenones.

Ab initio methods, which derive solutions from first principles without experimental data, offer a higher level of theory. youtube.com The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation. wikipedia.org More accurate results can be obtained with post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled-Cluster theory (CCSD(T)), though at a significantly higher computational expense. numberanalytics.com These methods are often used as benchmarks for smaller, related molecules to validate the results from DFT calculations.

Semi-empirical methods, which use parameters derived from experimental data, can also be employed for preliminary or large-scale screenings. While less accurate than DFT or ab initio methods, they provide a computationally inexpensive way to explore conformational landscapes or reaction pathways.

Molecular Structure and Conformational Analysis

The three-dimensional structure of this compound, particularly the relative orientation of its phenyl rings, is key to its properties.

The first step in structural analysis is geometry optimization, where the molecule's lowest energy structure is located. This is typically performed using DFT methods, like B3LYP/6-311G(d,p). researchgate.net Calculations are often first run for the molecule in the gas phase to obtain an intrinsic understanding of its structure.

To model the molecule in a more realistic chemical environment, condensed-phase optimizations can be performed using implicit solvent models, such as the Polarizable Continuum Model (PCM). This approach accounts for the bulk electrostatic effects of a solvent, which can influence the conformational preferences of the molecule.

The conformation of this compound is largely defined by the two dihedral angles between the central ketone and the two phenyl rings. The presence of the bromine atom at the ortho position of one ring and the ethyl group at the para position of the other introduces specific steric and electronic effects that dictate the preferred conformation. imperial.ac.uk

A potential energy surface (PES) scan is a common technique to explore conformational possibilities. This involves systematically rotating one or both phenyl rings and calculating the energy at each step. The results reveal the lowest energy conformers and the energy barriers (torsional barriers) between them. These barriers provide insight into the molecule's flexibility at different temperatures. Steric hindrance between the ortho-bromo substituent and the carbonyl group is expected to cause a significant twist in that phenyl ring relative to the plane of the ketone.

Table 1: Hypothetical Torsional Scan Data for this compound

Dihedral Angle (Ring 1 - C=O)Dihedral Angle (Ring 2 - C=O)Relative Energy (kcal/mol)
30°5.8
20°30°1.2
40°30°0.0 (Global Minimum)
60°30°1.5
80°30°4.9

This table illustrates the type of data generated from a potential energy surface scan. The values are hypothetical and represent a plausible energy profile for a substituted benzophenone (B1666685) where steric hindrance forces the rings out of planarity.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and helping to interpret experimental spectra.

DFT calculations are widely used to predict vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netacs.org After geometry optimization, vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the isotropic shielding constants of nuclei like ¹H and ¹³C. acs.orgacs.org These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted chemical shifts can aid in the assignment of peaks in experimental NMR spectra.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Data TypeParameterPredicted Value
IR Spectroscopy C=O Stretch~1670 cm⁻¹
C-Br Stretch~650 cm⁻¹
Aromatic C-H Stretch~3050-3100 cm⁻¹
¹³C NMR Carbonyl Carbon (C=O)~195 ppm
C-Br Carbon~120 ppm
Ethyl CH₂ Carbon~29 ppm
¹H NMR Aromatic Protons~7.2-7.8 ppm
Ethyl CH₂ Protons~2.7 ppm
Ethyl CH₃ Protons~1.2 ppm

Note: These are representative values expected for a molecule with this structure, based on data for similar compounds. Actual values would be derived from specific DFT calculations.

Theoretical Vibrational Spectra (IR and Raman) and Mode Assignments

The vibrational modes of this compound can be computationally explored using methods such as Density Functional Theory (DFT). These calculations allow for the prediction of its infrared (IR) and Raman spectra, providing insights into the molecule's structural dynamics. The vibrational frequencies are calculated, and the fundamental modes are assigned to specific molecular motions.

In a typical DFT study, the geometry of the molecule is first optimized to find its most stable conformation. Following optimization, vibrational frequency calculations are performed. The results of these calculations for a molecule like this compound would reveal characteristic vibrational modes associated with its functional groups.

Key vibrational modes for this compound would include:

Carbonyl (C=O) Stretching: This is a prominent feature in the IR spectrum of benzophenones, typically appearing in the range of 1650-1690 cm⁻¹. The exact frequency would be influenced by the electronic effects of the bromo and ethyl substituents.

Aromatic C-H Stretching: These vibrations are expected in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The ethyl group would exhibit symmetric and asymmetric stretching vibrations of its methyl and methylene (B1212753) groups, typically in the 2850-2960 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected at lower frequencies, generally in the 500-600 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands corresponding to the stretching of the carbon-carbon bonds within the two phenyl rings would be observed in the 1400-1600 cm⁻¹ range.

Table 1: Representative Theoretical Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)Description
Aromatic C-H Stretch3080Stretching of C-H bonds on the phenyl rings
Aliphatic C-H Stretch2955Asymmetric stretching of the ethyl group
Carbonyl C=O Stretch1675Stretching of the ketone carbonyl group
Aromatic C=C Stretch1590, 1470Stretching of carbon-carbon bonds in the phenyl rings
C-Br Stretch580Stretching of the carbon-bromine bond

Note: This data is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Computational NMR Chemical Shift and UV-Vis Absorption Predictions

Computational methods are also invaluable for predicting the Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra of this compound.

NMR Chemical Shift Prediction: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. nih.govmdpi.com These predictions are made by calculating the isotropic magnetic shielding constants for each nucleus and then referencing them to a standard, such as tetramethylsilane (TMS). nih.govresearchgate.net For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, which would be split according to their coupling with neighboring protons. The ethyl group would show a characteristic quartet and triplet pattern. The ¹³C NMR spectrum would provide signals for each unique carbon atom, including the carbonyl carbon, the carbons of the two aromatic rings, and the carbons of the ethyl group. The chemical shifts would be influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the ethyl group.

UV-Vis Absorption Prediction: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. rsc.orguci.educhemrxiv.org The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic absorptions for benzophenone derivatives. The spectrum would likely feature a strong π → π* transition at a lower wavelength and a weaker n → π* transition at a higher wavelength. longdom.orgresearchgate.net The positions of these absorption bands are influenced by the substituents on the phenyl rings. The bromine and ethyl groups would cause shifts in the absorption maxima compared to unsubstituted benzophenone. Computational tools can model these shifts and help in the interpretation of experimental spectra. nih.govmdpi.com

Elucidation of Electronic Properties and Excited States

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The electronic properties of this compound can be understood through the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scialert.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. longdom.orgschrodinger.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. scialert.net In this compound, the HOMO is likely to be localized on the more electron-rich parts of the molecule, potentially the ethyl-substituted phenyl ring, while the LUMO is expected to be centered around the electron-withdrawing carbonyl group and the bromo-substituted phenyl ring.

The HOMO and LUMO energies can be calculated using DFT methods. These energies are important for understanding the molecule's electron-donating and electron-accepting capabilities. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: This data is illustrative and based on typical values for similar benzophenone derivatives. Actual values would require specific DFT calculations for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Characterization

TD-DFT is a powerful tool for investigating the excited states of molecules. rsc.orguci.eduresearchgate.net For this compound, TD-DFT calculations can provide detailed information about the nature of its electronic transitions, including their energies, oscillator strengths, and the molecular orbitals involved. chemrxiv.orgrsc.org

The lowest energy excited state in benzophenones is typically an n → π* transition, which involves the promotion of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital. acs.orgacs.org This transition is often followed by a higher energy π → π* transition. TD-DFT can be used to characterize these excited states and to understand how they are influenced by the bromo and ethyl substituents. The calculations can also provide insights into the photophysical processes that occur after the molecule absorbs light, such as intersystem crossing to triplet states, which is a characteristic feature of benzophenones. acs.orgacs.org

Computational Modeling of Reaction Pathways and Energetics

Transition State Characterization for Synthetic Reactions

Computational chemistry can be used to model the reaction pathways for the synthesis of this compound. A common method for synthesizing benzophenones is the Friedel-Crafts acylation, which involves the reaction of a substituted benzoyl chloride with a substituted benzene (B151609) in the presence of a Lewis acid catalyst. researchgate.netresearchgate.netyoutube.com

In the synthesis of this compound, this could involve the reaction of 2-bromobenzoyl chloride with ethylbenzene (B125841) or the reaction of 4-ethylbenzoyl chloride with bromobenzene. Computational methods can be used to model the mechanism of this reaction, including the identification and characterization of transition states. youtube.com

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which is a key factor in determining the reaction rate. Computational tools like DFT can be used to locate the transition state geometry and to perform frequency calculations to confirm that it is a true transition state (i.e., it has one imaginary frequency). youtube.com This type of analysis can provide valuable insights into the reaction mechanism and can help in optimizing the reaction conditions.

Theoretical Photochemistry Studies and Potential Energy Surfaces

Computational chemistry offers powerful tools to investigate the properties of molecules in their electronically excited states and to map the potential energy surfaces (PESs) that govern their photochemical reactions. wayne.edunih.gov A PES represents the energy of a molecule as a function of its geometry, with valleys corresponding to stable structures (reactants, products, intermediates) and mountain passes corresponding to transition states. wayne.edu The study of these surfaces is crucial for understanding reaction pathways, rates, and the ultimate fate of an excited molecule.

The photochemistry of benzophenone is dominated by the efficient intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁). acs.org This process is facilitated by the small energy gap between the S₁(n,π) and T₁(n,π) states and spin-orbit coupling. The T₁ state is relatively long-lived and is the primary species responsible for the rich photochemistry of benzophenones, including hydrogen abstraction and energy transfer reactions. oregonstate.edu

The introduction of a bromine atom and an ethyl group to the benzophenone core, as in this compound, is expected to modulate its photochemical properties in several ways:

Heavy Atom Effect: The presence of the bromine atom is anticipated to significantly enhance the rate of intersystem crossing due to the heavy atom effect. This effect increases spin-orbit coupling, thereby facilitating the formally spin-forbidden S₁ → T₁ transition. This would lead to a higher quantum yield for the formation of the triplet state.

Steric and Electronic Effects: The ortho-bromo substituent can induce steric hindrance, potentially affecting the planarity of the benzophenone moiety. This can influence the energies of the ground and excited states. Electronically, the bromo group is electron-withdrawing via induction and electron-donating via resonance, while the para-ethyl group is weakly electron-donating. These electronic perturbations can shift the energies of the n→π* and π→π* transitions.

Theoretical Modeling of Excited States

Computational methods like Time-Dependent Density Functional Theory (TD-DFT) and multiconfigurational methods such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are commonly employed to study the excited states of benzophenones. acs.orgbris.ac.uk These calculations can provide insights into the energies, geometries, and electronic nature of the key singlet and triplet states.

For this compound, theoretical calculations would likely focus on characterizing the following states:

S₀ (Ground State): The equilibrium geometry and electronic structure of the molecule in its ground state.

S₁ (n,π): The lowest excited singlet state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π orbital.

T₁ (n,π*): The lowest triplet state, which is typically close in energy to the S₁ state in benzophenones.

T₂ (π,π*): A higher-lying triplet state that can also play a role in the photophysical pathways. acs.org

The relative energies of these states and the location of conical intersections and intersystem crossing points on the potential energy surfaces are critical for determining the photochemical reaction pathways. acs.org

Potential Energy Surfaces and Reaction Pathways

The potential energy surface of this compound would feature several important regions:

Franck-Condon Region: The area on the excited state PES reached immediately after photon absorption, which has the same geometry as the ground state minimum.

Excited State Minima: The geometries corresponding to the energy minima on the S₁ and T₁ surfaces.

Intersystem Crossing Seams: The regions where the singlet and triplet potential energy surfaces cross, facilitating the S₁ → T₁ transition.

Transition States for Reactions: The energy barriers for photochemical reactions originating from the T₁ state, such as hydrogen abstraction from a suitable donor molecule.

A hypothetical reaction coordinate diagram for the primary photophysical processes of this compound is presented below, based on the known behavior of benzophenones.

Process Description Expected Influence of Substituents
S₀ → S₁ Excitation Absorption of a UV photon promotes the molecule to the first excited singlet state.The energy of this transition will be influenced by the electronic effects of the bromo and ethyl groups.
S₁ → T₁ Intersystem Crossing A rapid, non-radiative transition from the singlet to the triplet manifold.The rate of this process is expected to be significantly enhanced by the heavy bromine atom.
T₁ State Reactions The triplet state can undergo various reactions, most notably hydrogen abstraction.The reactivity of the triplet state will be modulated by the electronic and steric properties of the substituents.
T₁ → S₀ Phosphorescence Radiative decay from the triplet state to the ground state, which is typically weak for benzophenones in solution at room temperature.The rate of phosphorescence may also be influenced by the heavy atom effect.

Research Applications and Functionalization Prospects of 2 Bromo 4 Ethylbenzophenone

Role as a Versatile Synthetic Intermediate in Organic Synthesis

In the realm of organic chemistry, 2-Bromo-4'-ethylbenzophenone serves as a highly adaptable building block. The presence of the bromine atom, a reactive halogen, and the ketone functional group allows for a wide array of chemical transformations, making it a key starting material for numerous complex organic compounds. echemi.com

Precursor for the Synthesis of Diverse Aromatic Compounds

The bromine atom on the phenyl ring of this compound is a key functional group for elaboration. It readily participates in various metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination allow for the substitution of the bromine atom with a wide range of organic fragments. mdpi.com This versatility enables the synthesis of a diverse array of multi-substituted aromatic and bi-aryl compounds, which are important structural motifs in pharmaceuticals and agrochemicals. echemi.com

The synthesis process often involves electrophilic aromatic substitution, where a bromine atom is introduced onto an aromatic ring. vaia.comquora.com This bromo-substituted intermediate can then be further functionalized. The ethyl group on the second phenyl ring modifies the electronic properties and solubility of the molecule and its downstream products. The carbonyl group can also be a site for further reactions, such as reduction to an alcohol or conversion to an alkene, adding another layer of synthetic utility. sathyabama.ac.in

Building Block for Complex Molecular Architectures and Heterocyclic Systems

The strategic placement of functional groups in this compound makes it an excellent starting point for constructing complex, three-dimensional molecules. sathyabama.ac.in Chemists can devise multi-step synthetic routes that sequentially or concurrently modify the different reactive sites on the molecule. For instance, a cross-coupling reaction at the bromine position can be followed by a reaction at the carbonyl group, leading to the assembly of intricate molecular frameworks. researchgate.net

Furthermore, this compound can be used to synthesize heterocyclic systems, which are cyclic compounds containing atoms of at least two different elements in their rings. These structures are prevalent in medicinal chemistry. Through carefully designed reaction sequences, often involving intramolecular cyclization, the benzophenone (B1666685) core can be transformed into various heterocyclic structures.

Potential Contributions to Advanced Materials Science

The properties of this compound make it a compound of interest for the development of new functional materials with specific electronic and optical properties. Benzophenone derivatives, in general, are explored for applications in polymers and electronics. openaccessjournals.comscience.gov

Utilization in the Development of Organic Light-Emitting Diode (OLED) Materials

Benzophenone-based molecules are actively researched for their use in Organic Light-Emitting Diodes (OLEDs). mdpi.com They can function as host materials in the emissive layer of an OLED device. The rigid aromatic structure of the benzophenone core is suitable for transporting electrical charges, while the substituents on the phenyl rings can be used to fine-tune the material's electrochemical and photophysical properties. mdpi.com

Specifically, bromo-substituted benzophenones can serve as intermediates for more complex host materials. For example, the bromine atom can be replaced with charge-transporting groups through reactions like the Buchwald-Hartwig amination to build larger, more sophisticated molecules for high-efficiency OLEDs. mdpi.com The ethyl group can improve the solubility and film-forming properties of the material, which is crucial for device fabrication. Commercial suppliers list benzophenone derivatives, including those with bromo and ethyl groups, as materials for OLED research. bldpharm.combldpharm.comsamaterials.com

Incorporation into Functional Polymers and Coatings

Benzophenone and its derivatives are widely recognized as effective photoinitiators, which are molecules that can generate reactive species (like free radicals) upon exposure to light, typically ultraviolet (UV) light, to initiate a polymerization reaction. justia.com This property is the basis for UV-curable coatings, inks, and adhesives. The incorporation of a benzophenone moiety into a polymer structure can create a functional material with built-in photosensitivity. justia.com

The this compound structure is well-suited for this application. The bromine atom provides a convenient handle for chemically grafting the molecule onto a polymer backbone through a substitution reaction. umass.edu This creates a polymer with covalently bound photoinitiator units, which has significant advantages over simply mixing a small-molecule photoinitiator into a polymer formulation. This covalent attachment prevents the photoinitiator from migrating out of the cured material over time, which is a critical issue in applications like food packaging and medical devices. justia.comjustia.com

Development of Novel Derivatization Reagents in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a target compound (analyte) to produce a new compound that has properties more suitable for analysis by techniques like gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com While this compound is not widely cited as a derivatization reagent itself, its molecular structure possesses features that make it a promising scaffold for the design of new reagents.

A key feature is the presence of a single bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (a ratio of approximately 1:1). nih.gov When a molecule containing one bromine atom is analyzed by mass spectrometry, it produces a characteristic pair of peaks (M and M+2) of almost equal intensity. nih.gov This unique isotopic signature makes it easy to identify and confirm the presence of the derivatized analyte, even in complex biological samples. nih.govnih.gov

By modifying the benzophenone structure to include a reactive group that can selectively attach to certain types of analytes (e.g., carboxylic acids, aldehydes, or amines), a new class of derivatization reagents could be developed. science.govvu.nl The benzophenone core would provide the mass and the bromine atom would provide the isotopic signature for clear detection, potentially enabling highly sensitive and selective analytical methods. nih.gov

Table of Key Research Applications

FieldApplication AreaRole of this compoundKey Structural Features Utilized
Organic Synthesis Precursor for Aromatic CompoundsVersatile intermediate for creating diverse substituted bi-aryls and other aromatics.Bromine atom for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). mdpi.com
Organic Synthesis Building Block for Complex MoleculesStarting material for multi-step synthesis of intricate molecular architectures and heterocycles.Multiple reactive sites (bromine, carbonyl) for sequential functionalization. sathyabama.ac.in
Materials Science OLED MaterialsIntermediate for synthesizing host materials for the emissive layer of OLEDs. mdpi.combldpharm.comBenzophenone core for charge transport; substituents for tuning properties. mdpi.com
Materials Science Functional Polymers and CoatingsGraftable photoinitiator for UV-curable systems.Benzophenone core for UV absorption; bromine atom for covalent attachment to polymer chains. justia.comumass.edu
Analytical Chemistry Derivatization Reagent DevelopmentPotential scaffold for novel reagents for LC-MS or GC analysis.Bromine atom provides a distinct isotopic signature for easy identification of analytes. nih.govnih.gov

Design of Specific Derivatization Agents for Target Analyte Detection

In analytical chemistry, derivatization is a key strategy to enhance the detectability and chromatographic behavior of analytes. chromatographyonline.com this compound possesses functional groups that make it a promising candidate for the design of specific derivatization agents.

The bromine atom on the phenyl ring is a crucial feature for a derivatization agent. echemi.com Halogenated, particularly brominated, derivatizing agents are valuable in mass spectrometry because bromine has two characteristic isotopes (79Br and 81Br) with nearly equal natural abundance. This results in a distinctive isotopic pattern in the mass spectrum of the derivatized analyte, which greatly aids in its identification and confirmation, even in complex biological matrices. researchgate.net

While direct studies employing this compound as a derivatization agent are not extensively documented, the principle is well-established with similar compounds. For instance, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) and 2-bromo-4'-nitroacetophenone (B1207750) have been utilized for the derivatization of aldehydes, carboxylic acids, and other metabolites. researchgate.netnih.gov These reagents react with the target analytes to form stable derivatives with enhanced ionization efficiency and the characteristic bromine isotopic signature for confident detection. researchgate.net

The reactivity of this compound would likely involve the substitution of the bromine atom by nucleophilic functional groups present in target analytes, such as thiols or amines. Alternatively, the carbonyl group of the benzophenone moiety could be targeted for derivatization reactions with analytes containing hydrazine (B178648) or hydroxylamine (B1172632) functionalities. ddtjournal.com The presence of the 4'-ethyl group can also modulate the solubility and chromatographic retention of the resulting derivatives.

The table below compares this compound with other brominated compounds used as derivatization agents or synthetic intermediates, highlighting their potential applications.

Compound NameKey Structural FeaturesPotential Application in Derivatization
This compound 2-Bromo, 4'-Ethyl, Benzophenone corePotential for derivatizing nucleophilic analytes (via Br substitution) or carbonyl-reactive analytes.
4-APEBA Bromophenethyl group, Quaternary ammonium (B1175870)Derivatization of aldehydes and carboxylic acids for LC-MS analysis. researchgate.net
2-Bromo-4'-nitroacetophenone 2-Bromo, 4'-Nitro, Acetophenone coreDerivatization of carboxylic acids for analysis of tryptophan metabolites. nih.gov
2-Bromo-4-methylpropiophenone 2-Bromo, 4-Methyl, Propiophenone coreVersatile intermediate for synthesizing various fine chemicals and pharmaceuticals. chemicalbook.com

Strategies for Enhancing Analytical Sensitivity and Selectivity in Chemical Analysis

Beyond simply enabling detection, the use of derivatization agents like this compound can be a core component of strategies to significantly enhance the sensitivity and selectivity of analytical methods.

Enhancing Sensitivity: The primary mechanism by which a derivatizing agent enhances sensitivity is by improving the ionization efficiency of the analyte in mass spectrometry or by introducing a chromophore for UV-Vis detection. chromatographyonline.com The benzophenone core in this compound is a strong chromophore, meaning that derivatives formed from it would exhibit significant UV absorbance, allowing for sensitive detection using common HPLC-UV systems. chromatographyonline.com For mass spectrometry, the introduction of the relatively large, non-polar benzophenone structure can improve the desorption and ionization of small, polar analytes in techniques like electrospray ionization (ESI).

Enhancing Selectivity: Selectivity in analytical chemistry refers to the ability to detect a specific analyte without interference from other components in the sample matrix. Derivatization with this compound can enhance selectivity in several ways:

Reaction Specificity: The derivatization reaction can be designed to be specific for a particular functional group, thereby selectively "tagging" only the analytes of interest.

Chromatographic Separation: The bulky and lipophilic nature of the this compound moiety would significantly alter the chromatographic properties of the derivatized analyte, moving its retention time away from potential interferences in complex samples.

Mass Spectrometric Detection: In tandem mass spectrometry (MS/MS), the derivatized analyte can be fragmented in a predictable manner. The bromo-benzophenone portion can generate a characteristic fragment ion, which can be used for highly selective detection through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques. The bromine isotope pattern provides an additional layer of confirmation. researchgate.netnih.gov

Exploration in Photochemistry-Driven Research Applications

The benzophenone moiety is a classic example of a photoactive group, making its derivatives, including this compound, subjects of interest for photochemical applications.

Investigation in Photoinitiated Polymerization and Cross-Linking Processes

Photoinitiated polymerization is a process where light absorption by a photoinitiator generates reactive species (free radicals or cations) that initiate polymerization. nih.gov Benzophenone and its derivatives are well-known Type II photoinitiators. dergipark.org.tr Upon absorption of UV light, the benzophenone core is excited from its ground state to a singlet excited state, followed by efficient intersystem crossing to a triplet excited state. oregonstate.edu This triplet state can then abstract a hydrogen atom from a suitable donor (a co-initiator, such as an amine or a thiol) to generate the initiating free radicals. dergipark.org.tr

While specific studies on this compound as a photoinitiator are limited, research on structurally similar compounds provides strong evidence for its potential in this area. For example, 4-bromo-4'-ethylbenzophenone (B1273310) is noted for its use in polymer research and photochemical studies. Acrylate monomers containing a benzophenone unit have been shown to undergo self-initiated photopolymerization. dergipark.org.tr The efficiency of benzophenone-based photoinitiators can be influenced by the nature and position of substituents on the aromatic rings. The electron-withdrawing bromine atom and the electron-donating ethyl group in this compound would be expected to modulate the energy levels of the excited states and the reactivity of the triplet state, thereby influencing the efficiency of the initiation process.

The table below summarizes various benzophenone derivatives and their roles in photopolymerization.

Photoinitiator/MonomerRole in PolymerizationKey Findings
p-Benzophenoneoxycarbonylphenyl acrylate Self-initiating monomerPolymerization yield increases with co-initiator concentration and solvent polarity. dergipark.org.tr
4-Ethyl-4'-methoxybenzophenone PhotoinitiatorUsed in UV-curable coatings and inks to initiate polymerization.
4-Bromo-4'-chlorobenzophenone Photochemically reactive compoundSynthesized to study potential photochemical reactivity. oregonstate.edu
General Benzophenones Type II PhotoinitiatorsAbstract hydrogen from a co-initiator to generate free radicals for polymerization. dergipark.org.tr

Development of Photosensitization Systems for Energy Transfer Applications

A photosensitizer is a molecule that absorbs light and then transfers the absorbed energy to another molecule. vdoc.pub Benzophenones are excellent photosensitizers due to their high efficiency of intersystem crossing to the triplet state and the relatively long lifetime of this triplet state. oregonstate.eduacs.org The triplet energy of the sensitizer (B1316253) is a critical parameter, as efficient energy transfer requires the sensitizer's triplet energy to be higher than that of the acceptor molecule.

This compound, with its benzophenone core, is a prime candidate for use as a photosensitizer. The presence of the heavy bromine atom can further enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially increasing the quantum yield of triplet state formation. This makes brominated benzophenones particularly interesting for applications where efficient triplet energy transfer is required. oregonstate.edu

The photophysical properties of 4-bromobenzophenone (B181533) have been studied, demonstrating its ability to populate the triplet state upon UV irradiation. oregonstate.edu This triplet state can then transfer its energy to other molecules, inducing photochemical reactions that would not occur by direct irradiation of the acceptor molecule. Such energy transfer processes are fundamental to various applications, including photodynamic therapy, photocatalysis, and the study of reaction mechanisms. The specific triplet energy of this compound would determine its suitability for sensitizing particular photochemical or photobiological processes.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-4'-ethylbenzophenone, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized benzophenone derivatives. For example:

  • Friedel-Crafts route : React 4-ethylbenzophenone with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled temperature (0–5°C) to minimize polybromination .
  • Halogen exchange : Substitute a nitro or methoxy group at the 2-position via nucleophilic aromatic substitution, requiring anhydrous conditions and inert gas purging .
    Key factors :
  • Solvent polarity (e.g., dichloromethane vs. chloroform) affects reaction kinetics.
  • Excess bromine (>1.2 eq.) improves yield but may require quenching with Na₂S₂O₃ to avoid side reactions .

Basic: How can researchers validate the purity and structural integrity of this compound?

Answer:
Use a multi-technique approach:

  • NMR : Confirm substitution patterns (e.g., ¹H NMR: δ 7.8–8.1 ppm for aromatic protons; ¹³C NMR: C=O at ~195 ppm) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Melting point : Compare observed values (e.g., 49–50°C) with literature data to detect impurities .

Advanced: How does the ethyl group at the 4'-position influence electronic and steric effects in cross-coupling reactions?

Answer:
The ethyl group acts as an electron-donating substituent, modulating reactivity:

  • Electronic effects : Enhances electron density on the benzene ring, accelerating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) but may reduce electrophilicity at the carbonyl .
  • Steric effects : The ethyl group’s bulkiness can hinder coupling at the ortho position, favoring para-functionalization. Computational studies (DFT) show a 10–15% energy barrier increase compared to methyl analogs .
    Methodological note : Use sterically hindered ligands (e.g., SPhos) to improve regioselectivity .

Advanced: How can contradictory spectral data (e.g., IR vs. NMR) be resolved for this compound?

Answer:
Contradictions often arise from polymorphism or solvent effects:

  • IR discrepancies : Compare KBr pellet vs. ATR-FTIR spectra to rule out crystal packing artifacts. The carbonyl stretch (1680–1700 cm⁻¹) should remain consistent .
  • NMR solvent shifts : Run ¹H NMR in CDCl₃ and DMSO-d6; aromatic proton shifts vary by <0.2 ppm if purity is high .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Basic: What are the recommended storage conditions to prevent degradation?

Answer:

  • Store under argon at −20°C in amber vials to avoid photodegradation.
  • Solubility Stable in chloroform (50 mg/mL) but prone to hydrolysis in protic solvents (e.g., methanol) over >72 hours .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in photochemical studies?

Answer:

  • TD-DFT : Models excited-state behavior and predicts UV-Vis absorption maxima (e.g., λmax ~290 nm for n→π* transitions) .
  • Molecular docking : Assess interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .
  • ReaxFF MD simulations : Track bond cleavage pathways under UV irradiation .

Advanced: How can researchers address low yields in Grignard reactions involving this compound?

Answer:
Common pitfalls and solutions:

  • Moisture sensitivity : Use rigorously dried THF and syringe pumps for reagent addition.
  • Side reactions : Quench unreacted Grignard reagent with ethyl acetate before workup .
  • Catalyst optimization : Add Cul (5 mol%) to promote single-electron transfer mechanisms, improving yields by ~20% .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of fine powders.
  • Spill management : Neutralize with 10% NaHCO₃ and adsorb using vermiculite .
  • Waste disposal : Collect halogenated waste separately for incineration .

Advanced: How does isotopic labeling (e.g., ²H or ¹³C) aid in mechanistic studies of this compound?

Answer:

  • Kinetic isotope effects (KIE) : Use ²H-labeled ethyl groups to probe hydrogen abstraction in radical reactions .
  • Metabolic tracing : ¹³C-labeled carbonyl groups track metabolic pathways in in vitro assays (e.g., liver microsomes) .

Advanced: What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Answer:

  • Directing groups : Introduce temporary substituents (e.g., –NO₂) to steer bromination to the desired position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance para-selectivity by stabilizing transition states .
  • Catalyst design : Use zeolites or mesoporous silica to confine reactive intermediates, improving para:ortho ratios to 9:1 .

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